5-Methyl-2'-fluoroarauracil F-18
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Overview
Description
5-methyl-2’-fluoroarauracil F-18: is a small molecule currently under investigation for its potential applications in medical imaging and cancer diagnosis. This compound is particularly noted for its use in positron emission tomography (PET) imaging, where it is labeled with the radioactive isotope fluorine-18. The compound is being studied for its ability to help diagnose and characterize prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2’-fluoroarauracil F-18 involves the incorporation of fluorine-18 into the molecular structure. The process typically starts with the preparation of a precursor molecule, which is then subjected to nucleophilic substitution reactions to introduce the fluorine-18 isotope. The reaction conditions often require the use of specialized equipment to handle the radioactive material safely.
Industrial Production Methods: Industrial production of 5-methyl-2’-fluoroarauracil F-18 is still in the research phase, and large-scale production methods have not been fully established. The process involves the use of automated synthesis modules designed for the production of radiopharmaceuticals. These modules ensure the precise control of reaction conditions and the safe handling of radioactive materials .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-2’-fluoroarauracil F-18 can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as fluoride ions to replace a leaving group in the precursor molecule.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride ions results in the incorporation of fluorine-18 into the molecule, while oxidation and reduction reactions can modify the functional groups to enhance the compound’s stability and reactivity .
Scientific Research Applications
Chemistry: In chemistry, 5-methyl-2’-fluoroarauracil F-18 is used as a radiolabeled tracer for studying various biochemical processes. Its ability to incorporate fluorine-18 makes it a valuable tool for investigating reaction mechanisms and metabolic pathways.
Biology: In biological research, this compound is utilized to study cellular processes and molecular interactions. Its radioactive labeling allows researchers to track its distribution and accumulation in biological systems, providing insights into cellular uptake and metabolism.
Medicine: The primary application of 5-methyl-2’-fluoroarauracil F-18 in medicine is in PET imaging. It is being investigated for its potential to diagnose and characterize prostate cancer by providing detailed images of cancerous tissues. This compound’s ability to highlight areas of high metabolic activity makes it a promising tool for early cancer detection and monitoring treatment response .
Industry: While its industrial applications are still under exploration, 5-methyl-2’-fluoroarauracil F-18 holds potential for use in the development of new radiopharmaceuticals and diagnostic agents. Its unique properties make it a candidate for various industrial processes that require precise imaging and tracking of molecular interactions .
Mechanism of Action
The mechanism of action of 5-methyl-2’-fluoroarauracil F-18 involves its incorporation into cellular processes due to its structural similarity to natural nucleosides. Once inside the body, the compound is taken up by cells and incorporated into DNA and RNA. The presence of the radioactive fluorine-18 isotope allows for the detection of these molecules using PET imaging. The compound’s ability to highlight areas of high metabolic activity, such as cancerous tissues, is due to its preferential uptake by rapidly dividing cells .
Comparison with Similar Compounds
5-fluorouracil: A widely used chemotherapeutic agent that also incorporates fluorine into its structure. It is used to treat various cancers, including colorectal and breast cancer.
5-fluoro-2’-deoxyuridine: Another fluorinated nucleoside used in cancer treatment and research.
Fluorodeoxyglucose (FDG): A radiopharmaceutical used in PET imaging to detect areas of high glucose metabolism, commonly used in cancer diagnosis.
Uniqueness: 5-methyl-2’-fluoroarauracil F-18 is unique due to its specific labeling with fluorine-18, which provides high-resolution imaging capabilities. Unlike other fluorinated compounds, it is specifically designed for use in PET imaging, making it a valuable tool for non-invasive cancer diagnosis and monitoring. Its ability to provide detailed images of metabolic activity sets it apart from other similar compounds .
Properties
CAS No. |
241144-93-4 |
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Molecular Formula |
C10H13FN2O5 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-(18F)fluoranyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1/i11-1 |
InChI Key |
GBBJCSTXCAQSSJ-MSYRQUNGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)[18F] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
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